N-Trityl-2,3-dibromomaleimide: A Technical Guide to its Chemical Properties and Applications
N-Trityl-2,3-dibromomaleimide: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Trityl-2,3-dibromomaleimide is a valuable chemical entity characterized by a dibromomaleimide core functionalized with a sterically bulky trityl group. This strategic design renders it a significant tool in bioconjugation and synthetic chemistry. The electron-deficient maleimide ring, further activated by two bromine atoms, exhibits high reactivity towards soft nucleophiles, most notably thiols. This property is extensively exploited for the site-specific modification of peptides, proteins, and other biomolecules, particularly for the bridging of disulfide bonds. The trityl group, while imparting increased lipophilicity and offering potential for further synthetic modifications, also influences the reactivity and solubility of the parent molecule. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of N-Trityl-2,3-dibromomaleimide, with a focus on its utility in drug development and biomedical research.
Core Chemical Properties
N-Trityl-2,3-dibromomaleimide, systematically named 3,4-dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione, possesses a unique combination of a reactive core and a bulky protective group.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3,4-dibromo-1-tritylpyrrole-2,5-dione | [1] |
| Synonyms | N-Trityl-2,3-dibromomaleimide, 3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione | [1][2] |
| CAS Number | 160989-35-5 | [1][2] |
| Molecular Formula | C₂₃H₁₅Br₂NO₂ | [1] |
| Molecular Weight | 497.18 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons. Limited solubility in aqueous solutions. |
Synthesis
General Synthetic Scheme:
Figure 1: General synthetic pathway for N-substituted dibromomaleimides.
Experimental Protocol (General for N-substituted Dibromomaleimides):
A solution of N-methoxycarbonyldibromomaleimide in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) is treated with one equivalent of tritylamine at room temperature.[3] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with a mild acid to remove any unreacted amine and then with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-Trityl-2,3-dibromomaleimide.
Reactivity and Key Applications
The primary utility of N-Trityl-2,3-dibromomaleimide stems from the high reactivity of its dibromomaleimide core towards thiols. This reactivity is the basis for its widespread use in bioconjugation, particularly for the stable and sit-specific bridging of disulfide bonds in peptides and proteins.
Disulfide Bond Bridging
The reaction with thiols proceeds via a sequential nucleophilic substitution of the two bromine atoms by the thiol groups, which are typically generated by the reduction of a disulfide bond using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[4][5][6] This process results in the formation of a stable dithioether linkage, effectively re-bridging the original disulfide bond with a maleimide-based linker.[4][7]
Reaction Workflow:
Figure 2: Workflow for disulfide bond bridging using N-Trityl-2,3-dibromomaleimide.
Detailed Experimental Protocol (Representative for Disulfide Bridging):
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Disulfide Bond Reduction: A solution of the protein or peptide containing a disulfide bond (e.g., in a phosphate buffer at a pH of around 7.0-7.5) is treated with a 1.1 to 1.5 molar excess of TCEP. The reduction is typically allowed to proceed for 15-30 minutes at room temperature.[4][6]
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Conjugation: A solution of N-Trityl-2,3-dibromomaleimide in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) is added to the solution of the reduced protein to achieve a final molar excess of 1.1 to 2 equivalents of the dibromomaleimide. The reaction is allowed to proceed for 15-60 minutes at room temperature.[4][6] The pH of the reaction mixture is crucial and is typically maintained between 6.0 and 7.5 for optimal reactivity and selectivity.[5][6]
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Purification: The resulting protein conjugate can be purified from excess reagents and byproducts using standard protein purification techniques such as size-exclusion chromatography (SEC) or dialysis.
The progress of the conjugation can be monitored by techniques like RP-HPLC, which will show a shift in the retention time of the modified protein, and mass spectrometry, which will confirm the expected mass increase.[4]
Applications in Drug Development
The ability of N-Trityl-2,3-dibromomaleimide and related dibromomaleimides to form stable linkages to biomolecules makes them highly valuable in the development of targeted therapeutics and diagnostics.
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Antibody-Drug Conjugates (ADCs): Dibromomaleimides can be used to link cytotoxic drugs to antibodies, creating ADCs that can selectively deliver the drug to cancer cells. The stable linkage ensures that the drug remains attached to the antibody until it reaches its target.
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PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins (PEGylation) can improve their pharmacokinetic properties. Dibromomaleimides provide a means for site-specific PEGylation at disulfide bonds.[5][6]
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Fluorescent Labeling: By attaching a fluorescent dye to the dibromomaleimide core, researchers can create probes for labeling and visualizing proteins in biological systems.[7]
Spectroscopic Characterization
Specific NMR (¹H and ¹³C) data for N-Trityl-2,3-dibromomaleimide were not found in the surveyed literature. However, based on the structure and data from analogous compounds, the following characteristic signals can be predicted:
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¹H NMR: Aromatic protons of the trityl group would appear as a complex multiplet in the range of 7.0-7.5 ppm.
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¹³C NMR: Carbonyl carbons of the maleimide ring would be expected in the downfield region (around 160-170 ppm). The quaternary carbon of the trityl group would appear around 70-80 ppm, and the aromatic carbons would resonate in the 125-145 ppm range. The carbons attached to the bromine atoms would be in the range of 120-130 ppm.
Safety and Handling
Detailed toxicological data for N-Trityl-2,3-dibromomaleimide is not available. As with all laboratory chemicals, it should be handled with appropriate care. It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with this compound. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
N-Trityl-2,3-dibromomaleimide is a versatile reagent with significant potential in bioconjugation and drug development. Its ability to efficiently and selectively bridge disulfide bonds in proteins and peptides provides a powerful tool for the construction of stable and well-defined bioconjugates. While specific synthetic and spectroscopic data for this particular derivative are not widely published, the well-established chemistry of the dibromomaleimide core provides a strong foundation for its application in a variety of research and development settings. Further exploration of its reactivity and applications is likely to yield new and innovative solutions in the fields of medicine and biotechnology.
References
- 1. N-Trityl-2,3-dibromomaleimide | C23H15Br2NO2 | CID 45036901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-TRITYL-2,3-DIBROMOMALEIMIDE | 160989-35-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein modification, bioconjugation, and disulfide bridging using bromomaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
